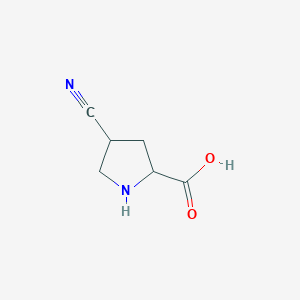
(2R,4S)-4-cyanopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative. . The presence of both a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid typically involves starting from chiral pool precursors or through stereoselective reactions. One common method involves the use of asymmetric synthesis techniques to introduce the desired stereochemistry at the 2 and 4 positions of the pyrrolidine ring . For example, the synthesis of chiral pyrrolidine derivatives often involves starting from trans-4-hydroxy-L-proline, with key steps involving tethered aminohydroxylation to introduce the amino alcohol functionality.
Industrial Production Methods
Industrial production methods for (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and high-yielding reaction conditions to ensure the desired stereochemistry and purity of the final product .
化学反応の分析
Types of Reactions
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines .
科学的研究の応用
(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies related to protein stability and folding, as it can be incorporated into peptides and proteins to enhance their stability.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The cyano group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
What sets (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid apart from these similar compounds is the presence of the cyano group, which imparts unique reactivity and versatility in chemical synthesis. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
4-cyanopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1,3H2,(H,9,10) |
InChIキー |
ZMDXRGOZLRLRQN-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


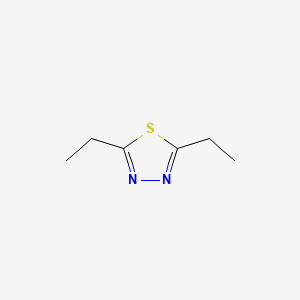
![1-Oxa-4-azaspiro[4.4]nonane](/img/structure/B8735125.png)
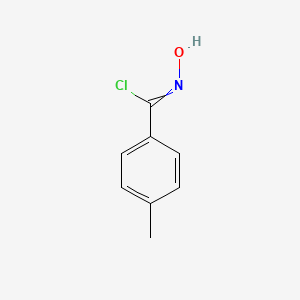
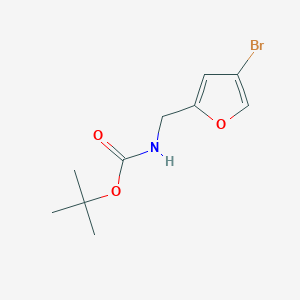
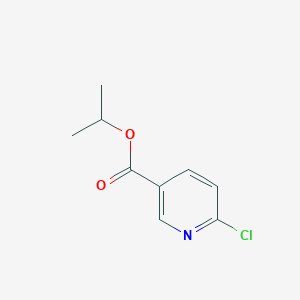
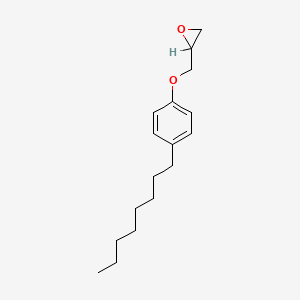
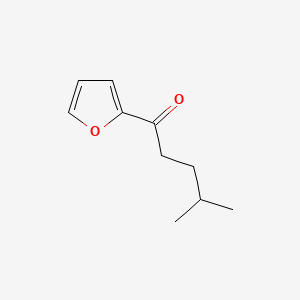
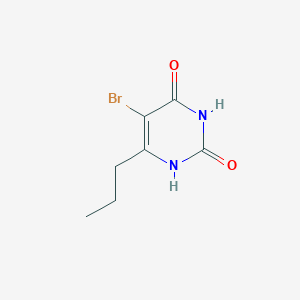
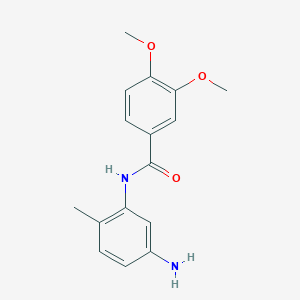
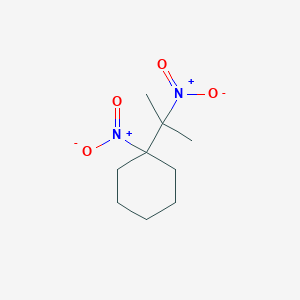
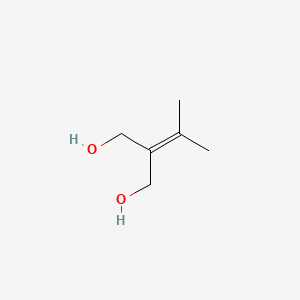
![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)
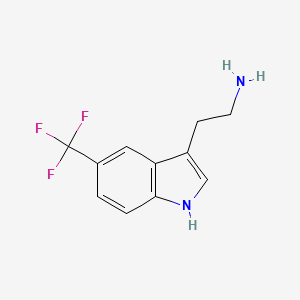
![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)
